molecular formula C27H28N2O5 B613327 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((benzyloxy)methyl)amino)butanoic acid CAS No. 252049-08-4

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((benzyloxy)methyl)amino)butanoic acid

Cat. No.: B613327
CAS No.: 252049-08-4
M. Wt: 474.5
InChI Key: KKUPBFMKUPMFRE-VWLOTQADSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((benzyloxy)methyl)amino)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C27H28N2O5 and its molecular weight is 474.5. The purity is usually 95%.
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Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((benzyloxy)methyl)amino)butanoic acid, often referred to as Fmoc-Lys(Bn)-OH, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Fluorenyl Group : A polycyclic aromatic hydrocarbon that enhances the compound's lipophilicity and potential for biological interactions.
  • Methoxycarbonyl Group : This protective group is crucial in peptide synthesis, allowing selective reactions while preventing undesired interactions.
  • Amino and Hydroxy Groups : These functional groups are essential for the compound's biological activity, as they can participate in hydrogen bonding and interact with biological targets.

The molecular formula of this compound is C29H31N2O5, with a molecular weight of approximately 473.57 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to therapeutic effects in conditions such as cancer and fibrosis .
  • Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those involved in inflammation and cell proliferation. For instance, studies have indicated that fluorenone derivatives can inhibit the NF-kB signaling pathway, which is critical in inflammatory responses .
  • Antimicrobial Activity : Fluorenyl derivatives have demonstrated antimicrobial properties against various bacterial strains. The presence of electron-withdrawing groups on the fluorenyl ring enhances this activity by increasing the compound's ability to penetrate bacterial cell membranes .

Anticancer Activity

Research indicates that fluorenyl derivatives exhibit antiproliferative effects against several cancer cell lines. For example, studies have shown that modifications to the fluorenyl structure can enhance cytotoxicity against breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

Compounds similar to this compound have been reported to reduce inflammatory markers in vitro. Specifically, they have been shown to decrease the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the effect of fluorenone derivatives on MCF-7 breast cancer cells, showing a dose-dependent decrease in cell viability with IC50 values ranging from 10 µM to 20 µM depending on structural modifications .
    • Another study demonstrated that a similar compound inhibited proliferation in A549 lung cancer cells by modulating cell cycle progression and inducing apoptosis.
  • Antimicrobial Testing :
    • The antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria. Compounds derived from fluorenone showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityReferences
Fmoc-Lys(Bn)-OHFluorenylmethoxycarbonyl groupAnticancer (MCF-7 cells), Anti-inflammatory
TiloroneFluorene derivativeAntiviral, Antineoplastic
BenfluronFluorene derivativeAntitumor

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxymethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5/c30-26(31)25(14-15-28-18-33-16-19-8-2-1-3-9-19)29-27(32)34-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25,28H,14-18H2,(H,29,32)(H,30,31)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUPBFMKUPMFRE-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCNCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COCNCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743199
Record name (2S)-4-{[(Benzyloxy)methyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252049-08-4
Record name (2S)-4-{[(Benzyloxy)methyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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